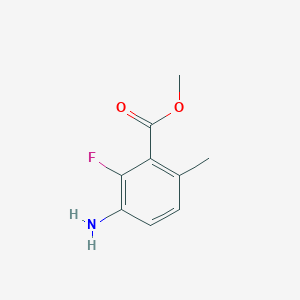

![molecular formula C10H18ClN B2561735 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride CAS No. 2580248-69-5](/img/structure/B2561735.png)

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is a chemical compound with the CAS Number: 2580248-69-5 . It has a molecular weight of 187.71 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H . This code provides a unique representation of the molecule’s structure.Applications De Recherche Scientifique

Synthesis and Bioisostere Utilization

The compound 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine hydrochloride is closely related to the broader category of bicyclo[1.1.1]pentan-1-amines, which have been the focus of various synthetic methodologies and applications in medicinal chemistry. Bicyclo[1.1.1]pentanes are regarded as effective bioisosteres for aromatic rings, tert-butyl groups, and alkynes, offering a unique scaffold for drug discovery and development due to their compact and rigid structure. A notable method for synthesizing 3-alkylbicyclo[1.1.1]pentan-1-amines directly from [1.1.1]propellane involves the sequential addition of magnesium amides and alkyl electrophiles, highlighting the compound's utility in streamlining the synthesis of important building blocks for pharmaceuticals (Hughes et al., 2019).

Catalytic and Synthetic Applications

In the realm of catalysis, cyclopentylamine derivatives, such as 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine, demonstrate significant potential. For instance, Ru/Nb2O5 catalysts have been employed for the reductive amination of cyclopentanone, showcasing the production of cyclopentylamine with high yields under mild conditions. This catalytic system's stability and versatility extend to a series of aldehydes/ketones, indicating the broad applicability of cyclopentylamine derivatives in synthesizing valuable chemicals for pesticides, cosmetics, and medicines (Guo et al., 2019).

Innovative Chemical Transformations

The structural modification of bicyclo[1.1.1]pentan-1-amines through innovative chemical reactions has also been explored. A method for converting bicyclo[1.1.1]pentan-1-amines to polysubstituted bicyclo[3.1.1]heptan-1-amines via a photochemical, formal (4 + 2)-cycloaddition highlights the compound's role in generating complex, sp3-rich primary amine building blocks, which are desirable for medicinal chemistry due to their rich stereochemical and functional diversity (Harmata et al., 2021).

Expanding Drug-Like Chemical Space

The synthesis and functionalization of bicyclo[1.1.1]pentane derivatives, including 3-Cyclopentylbicyclo[1.1.1]pentan-1-amine, play a crucial role in expanding the drug-like chemical space. These compounds are highly valued for their ability to serve as bioisosteres, offering alternatives to traditional aromatic and aliphatic groups in drug molecules. Techniques such as radical multicomponent carboamination of [1.1.1]propellane have been developed to synthesize multifunctionalized bicyclo[1.1.1]pentane derivatives, including 3-substituted BCP-amines, under mild conditions. This approach not only demonstrates the versatility of these compounds in drug discovery but also emphasizes their contribution to achieving greater molecular diversity with potential pharmacological applications (Kanazawa et al., 2017).

Safety and Hazards

Propriétés

IUPAC Name |

3-cyclopentylbicyclo[1.1.1]pentan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N.ClH/c11-10-5-9(6-10,7-10)8-3-1-2-4-8;/h8H,1-7,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFUFSLBKRTFBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C23CC(C2)(C3)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)

![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)

![(4As,8aS)-6-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-4,4a,5,7,8,8a-hexahydro-1H-pyrido[4,3-d][1,3]oxazin-2-one](/img/structure/B2561662.png)

![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)

![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)

![2-(2-amino-2-oxoethyl)-4-isobutyl-N-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2561672.png)

![2-(((3,5-dimethylisoxazol-4-yl)methyl)thio)-5,6-dimethyl-3-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2561673.png)